
加多特利多
概述
描述
加多特醇是一种基于钆的造影剂,主要用于磁共振成像 (MRI) 中增强内部结构的可视性。它在成像中枢神经系统(包括大脑和脊髓)方面特别有效。 加多特醇以 ProHance 商标上市,并于 1992 年首次在美国获批使用 .
科学研究应用
Gadoteridol is a nonionic, gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to enhance the visualization of internal body structures . It is considered safe for routine clinical use at a dose of 0.10 mmol/kg and has been shown to improve lesion detection compared to plain MRI .
Clinical Applications
Gadoteridol is utilized in various MRI applications, including:
- Central Nervous System (CNS) Imaging: Gadoteridol is used for contrast-enhanced MRI of the brain and spine in both adults and children . It helps in evaluating diseases of the CNS by improving the diagnostic sensitivity and specificity of MRI .
- Pancreatography: Gadoteridol can be used in contrast-enhanced magnetic resonance pancreatography to visualize the pancreas .
- Cardiovascular Imaging: Gadolinium-based contrast agents enhance the visualization of inflammation, ischemia, or scar tissue, aiding in the diagnosis of cardiovascular diseases . Early Gadolinium Enhancement helps detect myocardial inflammation, while Late Gadolinium Enhancement imaging is used for detecting non-viable myocardium .
- Pediatric Imaging: Gadoteridol is approved for use in children younger than 2 years of age, including term neonates, for contrast-enhanced MRI of the CNS .
Safety and Efficacy
Gadoteridol is considered to have a similar safety and efficacy profile to other macrocyclic GBCAs in adults . Studies have shown that gadoteridol has a low rate of adverse events, with most being mild and clinically insignificant . A prospective study of 6163 patients reported an overall adverse event rate of 0.108% . The European Medicines Agency (EMA) classifies gadoteridol as a GBCA with the lowest risk of nephrogenic systemic fibrosis (NSF), and the American College of Radiology (ACR) categorizes it as a Group II agent, associated with few, if any, unconfounded cases of NSF . Gadoteridol also clears more rapidly from brain and body tissues, resulting in lower levels of retained gadolinium compared to other macrocyclic GBCAs .
Dosage
The typical dose of gadoteridol for MRI is 0.10 mmol/kg of body weight . In some cases, such as breast imaging, a slightly higher dose of 0.12 mmol/kg may be used .
Gadoteridol Compared to Other GBCAs
Gadoteridol is a macrocyclic GBCA, which is considered more stable in vivo compared to linear GBCAs . Macrocyclic GBCAs are associated with lower gadolinium deposition in the brain compared to linear agents . Gadoteridol has a faster rate of clearance from rat brain and body tissues compared to other macrocyclic GBCAs like gadobutrol and gadoterate meglumine, resulting in lower levels of retained gadolinium .
Adverse Events
The rate of adverse events possibly or probably related to gadoteridol was 4.0% in clinical studies . These adverse events included vasodilation (facial flushing), nausea, and urticaria. Laboratory changes were reported in 6.0% of patients, but none were considered clinically significant .
Data Table
Indication | Total patients (N) | (%) | Gadoteridol dose (mmol/kg) ± SD |
---|---|---|---|
Overall | 6163 | 0.108 | 0.108 ± 0.02 |
Brain | 3936 | (44.0) | 0.109 ± 0.02 |
Spine | 295 | (3.3) | 0.109 ± 0.02 |
Head (not CNS) | 646 | (7.2) | 0.105 ± 0.02 |
Neck (not CNS) | 321 | (3.6) | 0.104 ± 0.02 |
Breast | 280 | (3.1) | 0.12 ± 0.023 |
Kidneys | 21 | (0.2) | 0.099 ± 0.004 |
Pancreas | 60 | (0.7) | 0.103 ± 0.01 |
准备方法
合成路线和反应条件: 加多特醇的合成涉及钆氧化物与大环配体 1,4,7,10-四氮杂环十二烷-1,4,7,10-四乙酸 (DOTA) 的反应。该过程通常包括以下步骤:
工业生产方法: 加多特醇的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
结晶: 通过结晶技术对粗产品进行纯化,以达到高纯度。
脱盐: 使用离子交换树脂去除杂质和过量的试剂。
化学反应分析
反应类型: 加多特醇主要由于其稳定的环状结构而发生络合反应。在正常条件下,它不轻易参与氧化、还原或取代反应。
常见试剂和条件:
络合: 主要反应涉及钆氧化物和 DOTA 配体,在水性介质中于升高的温度下进行。
主要产物: 反应的主要产物是加多特醇本身,通过结晶和脱盐工艺实现高纯度 .
作用机制
Gadoteridol exerts its effects by developing a magnetic moment when placed in a magnetic field. This property enhances the contrast of images obtained through MRI by altering the relaxation times of nearby hydrogen nuclei. The gadolinium ion in gadoteridol interacts with water molecules, shortening the T1 and T2 relaxation times, which results in brighter images on T1-weighted MRI scans .
相似化合物的比较
Gadoterate Meglumine: A gadolinium-based contrast agent with a similar application but different pharmacokinetic properties.
Uniqueness of Gadoteridol:
Macrocyclic Structure: Provides high stability and low risk of gadolinium release compared to linear gadolinium-based contrast agents.
Safety Profile: Demonstrates a favorable safety profile with low incidence of adverse effects.
生物活性
Gadoteridol, a macrocyclic nonionic gadolinium-based contrast agent (GBCA), is primarily utilized in magnetic resonance imaging (MRI) for enhancing the visibility of internal structures. This article explores the biological activity of gadoteridol, focusing on its pharmacokinetics, safety profile, and clinical implications based on diverse studies.
Pharmacokinetics
Gadoteridol exhibits rapid distribution and elimination characteristics. In a Phase I clinical trial involving 18 healthy volunteers, the compound was found to distribute quickly from the vascular compartment to the extracellular fluid space. Approximately 94% of the injected dose was excreted in urine within 24 hours, with a mean distribution half-life of 0.20 hours and an elimination half-life of 1.57 hours .
Table 1: Pharmacokinetic Parameters of Gadoteridol
Parameter | Value |
---|---|
Distribution Half-Life | 0.20 ± 0.04 h |
Elimination Half-Life | 1.57 ± 0.08 h |
Urinary Excretion (24h) | 94 ± 4.8% |
Safety Profile
Gadoteridol is recognized for its excellent safety profile among GBCAs. A multicenter study involving 6,163 patients reported an overall adverse event (AE) rate of 0.21% , with only 0.16% of events considered related to gadoteridol administration . Most adverse reactions were mild and self-resolving, such as nausea and hypersensitivity reactions.
Table 2: Adverse Events Related to Gadoteridol Administration
Adverse Event Type | Frequency (%) |
---|---|
Mild Reactions | 0.13 |
Moderate Reactions | 0.03 |
Severe Reactions | 0 |
Gadolinium Retention
One of the significant concerns with GBCAs is gadolinium retention in tissues, particularly in the brain and bones. However, studies indicate that gadoteridol has a lower retention profile compared to linear GBCAs. In animal studies, gadolinium retention was found to be minimal following repeated administration of gadoteridol, with no instances of T1 hyperintensity in the brain reported in patients after multiple exposures .
Case Studies and Clinical Applications
Gadoteridol has been extensively studied in various clinical settings. A notable study involving patients with intracranial tumors demonstrated that gadoteridol was well-tolerated across a range of doses (0.025-0.30 mmol/kg), with no significant adverse reactions observed . Additionally, its efficacy in enhancing MRI images has made it a preferred choice for assessing conditions such as tumors and lesions.
Table 3: Clinical Trial Data on Gadoteridol
Study Type | Patient Count | Dose Range (mmol/kg) | Adverse Events (%) |
---|---|---|---|
Phase I | 18 | 0.05 - 0.30 | None |
Phase II (Intracranial Tumors) | 87 | 0.025 - 0.30 | None |
Research Findings
Recent research highlights the metabolic effects of gadoteridol on energy pathways within tissues. For instance, studies have shown that administration may lead to alterations in glucose metabolism and energy requirements within cells . This is particularly relevant when considering the implications for patients with metabolic disorders or those undergoing extensive imaging procedures.
属性
Key on ui mechanism of action |
Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent. In MRI, visualization of normal and pathologic brain tissue depends, in part, on variations in the radiofrequency signal intensity that occur with: 1) differences in proton density; 2) differences of the spinlattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoteridol decreases T1 relaxation times in the target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences. |
---|---|
CAS 编号 |
120066-54-8 |
分子式 |
C17H29GdN4O7 |
分子量 |
558.7 g/mol |
IUPAC 名称 |
2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |
InChI 键 |
DPNNNPAKRZOSMO-UHFFFAOYSA-K |
SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
规范 SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
颜色/形态 |
White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone |
密度 |
Osmolality (37 °C): 630 mOsM/kg water; viscosity (cP): 2.0 (20 °C), 1.3 (37 °C); density at 25 °C 1.140. /Gadoteridol injection/ |
熔点 |
>225 °C |
Key on ui other cas no. |
120066-54-8 |
溶解度 |
In water, 737 mg/mL Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3 |
同义词 |
gadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane gadolinium HP-DO3A gadoteridol Gd(DO3A) Gd-HP-D03A Gd-HP-DO3A Gd-HPDO3A Gd-hydroxypropyl-D03A GdHPDO3A Prohance SQ 32,692 SQ 32692 SQ-32692 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。